(S,R,S)-AHPC-CO-C6-Br is a chiral compound that is part of a broader class of chemical entities known for their significance in medicinal chemistry and organic synthesis. This compound features a brominated aromatic ring, which contributes to its reactivity and potential applications in various scientific fields. The compound's full name is (S,R,S)-2-amino-3-(4-bromophenyl)propanoic acid, and it is recognized for its utility as a building block in the synthesis of more complex molecules.
(S,R,S)-AHPC-CO-C6-Br falls under the classification of organobromine compounds due to the presence of a bromine atom in its structure. It is also categorized as an amino acid derivative because of its amino group and chiral centers, which are essential for its biological activity.
The synthesis of (S,R,S)-AHPC-CO-C6-Br typically involves several steps, including:
Industrial production may employ continuous flow reactors to enhance efficiency and yield. Purification processes like crystallization, distillation, and chromatography are utilized to obtain high-purity products.
The molecular structure of (S,R,S)-AHPC-CO-C6-Br includes:
The compound's molecular formula is C11H12BrN2O2, with a molecular weight of approximately 284.13 g/mol. The presence of the bromine atom significantly alters the electronic properties of the molecule, impacting its reactivity and binding affinity in biological systems.
(S,R,S)-AHPC-CO-C6-Br undergoes several chemical reactions, including:
These reactions are critical for modifying the compound to create derivatives with enhanced properties or different functionalities.
The mechanism by which (S,R,S)-AHPC-CO-C6-Br exerts its effects involves specific interactions with molecular targets within biological systems. The brominated aromatic ring can engage in various binding interactions, while the chiral centers influence the compound’s conformation and reactivity. This can affect biological pathways, making it useful for studying enzyme mechanisms and receptor binding .
Relevant data from studies indicate that modifications to this compound can lead to significant changes in its physical properties and biological activity .
(S,R,S)-AHPC-CO-C6-Br has diverse applications across various scientific fields:
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary class of heterobifunctional molecules designed to degrade disease-relevant proteins by hijacking the ubiquitin-proteasome system (UPS). Each PROTAC comprises three critical elements:
(S,R,S)-AHPC-CO-C6-Br exemplifies this architecture, incorporating a VHL (Von Hippel-Lindau) E3 ligase ligand (derived from AHPC) linked to a bromoalkyl-functionalized moiety (C6-Br) via a carbonyl (CO) spacer. The compound acts catalytically, enabling repeated rounds of ubiquitination and degradation without being consumed—termed an "event-driven" mechanism. This contrasts with occupancy-driven inhibitors, which require sustained target binding [4] [8]. Its bromoalkyl group serves as a chemical handle for conjugating POI ligands during PROTAC synthesis, facilitating modular design [3] [7].
| Component | Chemical Entity | Role in PROTAC |
|---|---|---|
| E3 Ligand | (S,R,S)-AHPC (VHL-binding moiety) | Recruits CRL2^VHL E3 ubiquitin ligase |
| Linker | -CO-C6H12Br (carbonyl-bromohexyl) | Spacer with synthetic handle |
| Stereochemistry | (S,R,S) configured hydroxyproline | Ensures optimal VHL binding affinity |
E3 ligases determine substrate specificity during ubiquitination. VHL and CRBN (Cereblon) dominate PROTAC designs due to their druggability and well-characterized ligands. Key distinctions include:
(S,R,S)-AHPC-CO-C6-Br’s VHL ligand favors targets requiring rigid ternary complex orientation. VHL’s compact structure enhances predictability in ternary complex modeling, while CRBN’s flexibility suits larger interfaces. The C6-Br linker’s length (∼11 Å) balances molecular rigidity and flexibility, optimizing lysine positioning for ubiquitin transfer [6] [9].
| Parameter | VHL | CRBN |
|---|---|---|
| Natural Substrate | HIF-1α | N/A (neosubstrate recruiter) |
| PROTAC Ligand | (S,R,S)-AHPC derivatives | Thalidomide/Pomalidomide analogs |
| Binding Affinity | Kd ≈ 50-200 nM (for AHPC) | Kd ≈ 1-10 μM (for pomalidomide) |
| Structural Rigidity | High (defined hydrophobic pocket) | Moderate (flexible β-hairpin) |
| Suitability | Targets requiring precise lysine positioning | Bulkier substrates |
PROTAC efficacy hinges on productive ternary complex formation (POI–PROTAC–E3). Key biophysical parameters include:
Molecular dynamics simulations reveal that bromoalkyl linkers enhance conformational sampling, allowing the PROTAC to "search" for orientations that position POI lysines near the E2–ubiquitin catalytic pocket. This dynamic rearrangement underpins the ubiquitination efficiency of AHPC-based PROTACs [1] [5].
| Linker Property | Impact on Ternary Complex | Experimental Measure |
|---|---|---|
| Length (C6 vs. C4/C10) | Optimal length minimizes entropy loss; C6 balances flexibility/rigidity | SPR-derived KD(ternary) |
| Chemical Composition (Br-terminus) | Enables POI ligand conjugation without perturbing E3 binding | Synthetic yield ≥ 85% [3] [7] |
| Stereochemistry | (S,R,S) configuration maximizes VHL contacts | KD(VHL) ≈ 80 nM [9] |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2